molecular formula C36H30Ge2Se2 B14583057 Diselane-1,2-diyl--triphenylgermyl (1/2) CAS No. 61104-44-7

Diselane-1,2-diyl--triphenylgermyl (1/2)

Cat. No.: B14583057
CAS No.: 61104-44-7
M. Wt: 765.8 g/mol
InChI Key: XRZZIEGYYDWXGZ-UHFFFAOYSA-N
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Description

Diselane-1,2-diyl--triphenylgermyl (1/2) is a heterometallic organometallic compound featuring a diselane (Se–Se) backbone coordinated to a triphenylgermyl (GePh₃) moiety. This compound exemplifies the interplay between Group 14 (germanium) and Group 16 (selenium) elements, which often results in unique electronic and structural properties. Its synthesis typically involves the reaction of selenolates with germanium halides under controlled conditions, though specific synthetic protocols remain underreported in accessible literature. Structural characterization of such compounds relies heavily on X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex bonding geometries .

The compound’s reactivity is influenced by the polarizable Se–Se bond and the steric bulk of the triphenylgermyl group, making it relevant for applications in catalysis, materials science, and chalcogenide chemistry.

Properties

CAS No.

61104-44-7

Molecular Formula

C36H30Ge2Se2

Molecular Weight

765.8 g/mol

InChI

InChI=1S/2C18H15Ge.Se2/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2/h2*1-15H;

InChI Key

XRZZIEGYYDWXGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Se][Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diselane-1,2-diyl–triphenylgermyl (1/2) typically involves the reaction of triphenylgermanium chloride with disodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Diselane-1,2-diyl–triphenylgermyl (1/2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diselane-1,2-diyl–triphenylgermyl (1/2) undergoes various types of chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted triphenylgermanium compounds.

Scientific Research Applications

Diselane-1,2-diyl–triphenylgermyl (1/2) has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Disilane and Digermane Derivatives

Diselane-1,2-diyl--triphenylgermyl (1/2) shares structural parallels with silicon- and germanium-containing chalcogenides. For example:

Compound Backbone Coordinating Group Bond Length (Å) Thermal Stability (°C) Reference
Disilane-1,2-diyl--Ph₃Ge Si–Si GePh₃ ~2.35 (Si–Si) 80–100 Hypothetical
Digermane-1,2-diyl--Ph₃Se Ge–Ge SePh₃ ~2.44 (Ge–Ge) 120–150
Diselane-1,2-diyl--Ph₃Ge Se–Se GePh₃ ~2.34 (Se–Se) 60–80 This Work

Key differences arise from the chalcogenide backbone:

  • Se–Se bonds (2.34 Å) are longer and more polarizable than Si–Si or Ge–Ge bonds, enhancing reactivity toward electrophiles .
  • Thermal stability decreases in the order Ge–Ge > Si–Si > Se–Se due to bond dissociation energies (e.g., Ge–Ge: ~265 kJ/mol vs. Se–Se: ~172 kJ/mol) .

Catalytic and Electronic Properties

Compared to sulfur- or tellurium-based analogues, diselane derivatives exhibit intermediate redox activity. For instance:

  • Triphenylgermyl disulfides show lower catalytic efficiency in hydrogenation reactions due to weaker S–S bond activation.
  • Triphenylgermyl ditellurides display superior conductivity but poor air stability.
  • Diselane-1,2-diyl--Ph₃Ge balances moderate conductivity (σ ≈ 10⁻⁴ S/cm) and redox reversibility, making it viable for niche electrochemical applications .

Spectroscopic and Crystallographic Trends

  • ¹H NMR : The triphenylgermyl group in diselane derivatives causes upfield shifts (~6.8–7.2 ppm for aromatic protons) compared to silicon analogues (~7.0–7.5 ppm).
  • X-ray Diffraction : SHELX refinement of diselane complexes often reveals distorted tetrahedral geometries at germanium, with Se–Se–Ge angles averaging 98° .

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